Boldenone

Catalog No.
S521853
CAS No.
846-48-0
M.F
C19H26O2
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boldenone

CAS Number

846-48-0

Product Name

Boldenone

IUPAC Name

(10R,13S)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1

InChI Key

RSIHSRDYCUFFLA-DGGYFRSASA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C

Solubility

Soluble in DMSO

Synonyms

1,4-androstadiene-17-beta-ol-3-one, 17alpha-boldenone, 17beta-boldenone, 17beta-hydroxyandrosta-1,4-diene-3-one, boldenone, dehydrotestosterone, dehydrotestosterone, (17alpha)-isomer, delta1-testosterone

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)CCC4=CC(=O)C=C[C@]34C

Description

The exact mass of the compound Boldenone is 286.1933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79102. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Muscle Wasting

    A few studies have explored the use of Boldenone to treat muscle wasting conditions like cancer cachexia, a condition characterized by severe muscle loss and weakness. However, these studies were small and inconclusive, and Boldenone is not a recommended treatment for muscle wasting [].

  • Anemia

    Some research suggests that Boldenone may stimulate red blood cell production, potentially benefiting individuals with anemia. However, similar to muscle wasting, the evidence is limited and there are safer and more effective options available for treating anemia [].

  • Bone Health

    Boldenone's effect on bone health has been investigated in a few studies, with some suggesting it may promote bone growth. However, these studies were conducted in animals and the findings cannot be directly translated to humans. Additionally, there are concerns about the potential for Boldenone to increase the risk of osteoporosis [].

Boldenone, also known as 1-dehydrotestosterone or androsta-1,4-dien-17β-ol-3-one, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by a double bond at the 1-position and is primarily used in veterinary medicine to promote muscle growth and appetite in livestock, particularly horses. Boldenone is not approved for human use in many countries, including the United States, but it has gained notoriety in bodybuilding and athletics for its muscle-building properties .

Boldenone's mechanism of action in the body is not fully understood, but it is believed to be similar to other anabolic steroids []. It likely binds to androgen receptors in muscle cells, promoting protein synthesis and muscle growth []. Additionally, it may increase red blood cell production by stimulating the release of erythropoietin [].

Boldenone use in humans is associated with several safety concerns:

  • Suppression of natural hormone production: Boldenone can suppress the production of testosterone in the body, leading to hypogonadism (reduced function of the testes) and associated symptoms like erectile dysfunction and infertility [].
  • Liver damage: Boldenone use can cause liver toxicity, potentially leading to liver dysfunction and damage [].
  • Cardiovascular risks: Studies suggest a potential link between anabolic steroid use and increased risk of heart attack, stroke, and other cardiovascular complications [].
  • Psychiatric effects: Boldenone use has been associated with mood swings, aggression, and other psychological issues [].

Boldenone is listed as a Schedule III controlled substance in the United States due to its high potential for abuse and dependence [].

Typical of steroid compounds. Its primary reaction involves binding to androgen receptors, which leads to anabolic effects such as increased protein synthesis and muscle growth. Additionally, boldenone can be metabolized into several metabolites through enzymatic processes, particularly via the action of 5α-reductase, which converts it into dihydroboldenone and other derivatives . The metabolic pathway includes hydrolysis and conjugation reactions that facilitate its excretion from the body .

Boldenone exhibits strong anabolic activity with moderate androgenic effects. It acts as an agonist of the androgen receptor, influencing gene transcription related to muscle growth and development. Unlike many anabolic steroids, boldenone has low estrogenic activity and does not exhibit significant progestogenic effects, making it less likely to cause estrogen-related side effects such as gynecomastia . Its biological half-life is approximately 14 days when administered intramuscularly, which allows for sustained release and prolonged effects in the body .

The synthesis of boldenone can be achieved through various chemical pathways. A notable method involves etherification followed by reduction and hydrolysis reactions. This process typically includes:

  • Etherification Reaction: Combining absolute ethyl alcohol with triethyl orthoformate and other reagents under controlled temperatures to form an etherate.
  • Reduction and Hydrolysis: Using sodium borohydride in methanol to reduce the etherate, followed by hydrolysis to yield crude boldenone.
  • Refinement: The crude product undergoes purification steps involving washing and crystallization to enhance yield and quality .

Boldenone is primarily used in veterinary medicine for enhancing growth rates and feed efficiency in livestock. Its anabolic properties make it appealing for use in bodybuilders and athletes aiming to increase muscle mass and performance, despite its illegal status in competitive sports . Additionally, research continues into its potential therapeutic applications due to its favorable safety profile compared to other anabolic steroids.

Studies on boldenone's interactions indicate that it may influence various metabolic pathways through its action on androgen receptors. It has been shown to have minimal interactions with estrogen receptors, which reduces the risk of estrogenic side effects common with other anabolic steroids. Furthermore, boldenone's metabolites have been identified in urine after administration, suggesting that it can be monitored for doping violations in sports .

Boldenone shares structural similarities with several other anabolic-androgenic steroids. Here are some comparable compounds:

Compound NameStructural CharacteristicsAnabolic ActivityAndrogenic ActivityUnique Features
TestosteroneParent compoundHighHighNatural hormone
Methandrostenolone17α-methylated variantVery HighHighRapid gains but higher side effects
Nandrolone19-nor variantHighModerateLower androgenic effects
Trenbolone17β-hydroxy variantVery HighHighPotent with significant side effects
Boldenone UndecylenateEsterified formHighModerateLonger half-life

Uniqueness of Boldenone

Boldenone's unique position lies in its balance between anabolic potency and lower androgenic activity compared to testosterone and other derivatives like nandrolone. Its lack of significant estrogenic activity further distinguishes it from many anabolic steroids commonly used in bodybuilding.

Early Partial Synthesis from Steroidal Precursors

The historical development of boldenone synthesis can be traced back to 1949 when Ciba reportedly patented the compound [1]. During the 1950s and 1960s, the company developed several experimental esters of the drug, including boldenone undecylenate, which was introduced for clinical use under the brand name Parenabol [1] [2]. These early synthesis approaches relied heavily on traditional chemical methods starting from readily available steroidal precursors.

The conventional synthetic pathway for boldenone production traditionally utilized 4-androstenedione as the starting material [3]. This route employed a multi-step process involving reduction using potassium borohydride, followed by manganese dioxide oxidation, and subsequent dehydrogenation [3]. However, this traditional method was characterized by low yields, poor product quality, and the generation of numerous by-products, making it economically unfavorable for large-scale production [4].

Early synthesis methods also explored the conversion of testosterone to boldenone through dehydrogenation reactions. A documented procedure involved dissolving 29.0 grams of testosterone in a dioxane-tetrahydrofuran mixture (8:2 ratio) and treating it with tert-butyldimethylsilyl chloride in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [5]. This reaction sequence involved cooling to 0°C, dropwise addition of the silyl chloride solution, followed by the addition of DDQ suspension in four equal portions over four hours, ultimately yielding 16.50 grams of boldenone as an amber solid with 58% yield [5].

The historical synthesis pathways also encompassed partial synthesis from other steroidal frameworks. Research demonstrated that 17α-boldenone could be synthesized from 17β-boldenone using a modified Mitsunobu reaction [6] [7]. This approach represented an important advancement in stereochemical control during boldenone synthesis, allowing for the preparation of specific stereoisomers with improved selectivity.

Microbial Biotransformation Approaches

The exploration of microbial biotransformation for boldenone production emerged as a significant advancement in steroid synthesis methodology. Early investigations revealed that certain bacterial strains possessed the enzymatic machinery necessary to convert steroid precursors into boldenone through bioconversion processes [8].

Pseudomonas aeruginosa strains were among the first microorganisms identified for boldenone biotransformation. Research demonstrated that wild-type cells of Pseudomonas aeruginosa strain PAO1 exhibited significant permeability to steroid substrates, with the organism being 25 times more permeable to testosterone than to testosterone hemisuccinate [9]. This enhanced permeability facilitated the influx of steroid substrates, which were subsequently oxidized by intracellular delta-1-dehydrogenase enzymes [9].

Subsequent studies identified Pseudomonas aeruginosa strains capable of single-step biotransformation of corn oil phytosterols to boldenone [10]. The production of boldenone through single-step microbial biotransformation from corn oil phytosterols by Pseudomonas aeruginosa was a previously unreported achievement [10]. Through optimization using factorial design and response surface methodology, researchers achieved boldenone production increases from 36.8% to 53.6%, with overall biotransformation reaching 91.9% [10].

The biotransformation process involved specific cultivation conditions optimized for boldenone production. The optimal medium composition included ammonium sulfate (2 g/L), potassium dihydrogen phosphate (4 g/L), disodium hydrogen phosphate (1 g/L), magnesium sulfate heptahydrate (0.3 g/L), sodium chloride (0.1 g/L), calcium chloride dihydrate (0.1 g/L), iron sulfate heptahydrate (0.001 g/L), ammonium acetate (0.001 g/L), Tween 80 (0.05%), corn oil (0.5%), and 8-hydroxyquinoline (0.016 g/L) at pH 8, with 200 rpm agitation speed and 36-hour incubation at 30°C [10].

Fungal biotransformation systems also demonstrated significant potential for boldenone production. Studies utilizing Curvularia species showed the ability to perform cascade biotransformations, converting phytosterols to boldenone through sequential enzymatic reactions [11]. These fungal systems exhibited the capacity to catalyze both side-chain cleavage and ring modifications necessary for boldenone formation [11].

Modern Catalytic Synthesis Innovations

Pyridine Hydrobromide-Catalyzed Etherification Strategies

A significant advancement in boldenone synthesis methodology emerged with the development of pyridine hydrobromide-catalyzed etherification strategies. This innovative approach represents a marked improvement over traditional synthetic methods, particularly in terms of reaction selectivity and product yield [12] [4].

The pyridine hydrobromide-catalyzed process begins with an etherification reaction utilizing 1,4-androstadiene-3,17-dione as the starting material [12]. The reaction is conducted in a stirred reactor where absolute ethanol and triethyl orthoformate are initially combined, followed by the addition of the steroid substrate [12]. The reaction temperature is carefully controlled between 39-42°C, and pyridine hydrobromide catalyst (0.1-0.5% by weight) is introduced to initiate the transformation [12].

The mechanism of pyridine hydrobromide catalysis involves the formation of charge-transfer complexes that facilitate electrophilic substitution reactions [13]. In the presence of pyridine or pyridinium salts, hydrogen bromide becomes pyridinium bromide and pyridinium tribromide, respectively [13]. These species serve as effective catalysts for the selective protection of the 3-position carbonyl group while leaving the 17-position carbonyl essentially unprotected [12].

The etherification process proceeds for eight hours, after which triethylamine is added as a terminating agent [12]. The reaction mixture is then cooled to 0-5°C and maintained at this temperature for one hour with continued stirring [12]. When the reaction solution reaches neutrality, the etherification is complete, and the mixture undergoes freezing crystallization at 0±2°C [12].

The resulting etherate is washed with absolute ethanol and filtered to obtain the wet ether compound [12]. This intermediate demonstrates improved stability compared to unprotected ketones and serves as an ideal substrate for subsequent reduction steps [12]. The weight ratio of reactants in the etherification reaction is optimized as follows: absolute ethanol (60-65), triethyl orthoformate (40-45), 1,4-androstadiene-3,17-dione (60-80), pyridine hydrobromide (0.1-0.5), and triethylamine (0.5-1.5) [12].

Sodium Borohydride-Mediated Reduction Protocols

The implementation of sodium borohydride-mediated reduction protocols represents a crucial advancement in modern boldenone synthesis. Sodium borohydride serves as a convenient and selective reducing agent for the conversion of ketone groups to alcohols under mild conditions [14] [15].

The reduction protocol commences with the addition of methanol to a clean, dry reactor, followed by the introduction of pyridine to create a weakly basic environment [12]. This basic condition prevents hydrolysis of the protected etherate after its addition [12]. The etherate obtained from the previous etherification step is then introduced, and the mixture is cooled to -2 to 2°C [12].

Sodium borohydride is added dropwise over one hour while maintaining the low temperature and continuous stirring [12]. The reaction proceeds at -2 to 2°C for one hour, with progress monitored by thin-layer chromatography [12]. The mechanism involves the nucleophilic attack of hydride ion on the electrophilic carbonyl carbon, resulting in the formation of an alkoxide intermediate that is subsequently protonated to yield the alcohol product [15].

Following completion of the reduction reaction, the temperature is adjusted to 10±5°C, and 36% hydrochloric acid is carefully added to adjust the pH to approximately 2.0 [12]. The acid addition rate is controlled to prevent vigorous reaction, maintaining the temperature below 20°C [12]. After acid addition, the mixture is maintained at 10-20°C for one hour to ensure complete hydrolysis of the protecting group [12].

The reaction mixture is then concentrated under reduced pressure to a slurry form, with vacuum maintained above -0.06 MPa [12]. Water (350-400 liters) is added, and the mixture is cooled to 0-5°C [12]. The product is isolated by centrifugation, yielding crude boldenone that is subsequently dried at 80-90°C until moisture content is below 0.5% [12].

The optimized weight ratios for the reduction protocol are: methanol (65-70), etherate (7-8), sodium borohydride (0.5-1), hydrochloric acid (5-10), and water (35-40) [12]. This protocol demonstrates superior selectivity compared to traditional reduction methods, achieving high yields while minimizing side product formation [12].

Industrial-Scale Production Challenges

Purification and Crystallization Optimization

Industrial-scale boldenone production faces significant challenges in purification and crystallization optimization. The complexity of steroid molecules and their similar physical properties make separation and purification particularly demanding processes requiring sophisticated techniques and careful optimization [16] [17].

Crystallization remains the predominant method for commercial steroid purification, with abundant steroids typically purified through repeated crystallization from appropriate solvents [17]. However, the selection of optimal crystallization conditions is critical, as improper conditions can lead to co-crystallization of impurities or formation of undesirable polymorphs [18].

Research has demonstrated that crystal purity significantly increases with the relative solubility ratio of impurities to the primary solute in the same solvent [16]. This thermodynamic principle guides the selection of crystallization solvents and conditions for optimal purification efficiency. Studies have shown that recrystallization procedures can fail to adequately separate structurally similar steroid impurities, particularly when using suboptimal solvent systems [18].

The crystallization optimization process for boldenone involves careful selection of solvent systems, temperature profiles, and nucleation control strategies. Methanol-ethyl acetate systems have been reported to yield boldenone with greater than 98% purity through recrystallization . The process typically involves dissolving crude boldenone in hot methanol, followed by controlled cooling and addition of ethyl acetate as an antisolvent to induce crystallization [3].

Advanced crystallization techniques have been developed to address specific challenges in steroid purification. Controlled nucleation strategies, including seeding, template-assisted crystallization, and sono-crystallization, have shown promise for improving crystal quality and reducing processing time [20]. These techniques allow for better control over crystal size distribution, polymorphic form, and purity levels [20].

Temperature control during crystallization is particularly critical for boldenone purification. The crystallization process typically involves heating the crude product with methanol and water, followed by steam heating under reflux for one hour, then cooling to 0-5°C for crystal formation [12]. This temperature profile ensures complete dissolution of the desired product while maintaining supersaturation levels that promote selective crystallization [12].

Yield Maximization Through Process Engineering

Process engineering approaches for boldenone production focus on maximizing yield through systematic optimization of reaction conditions, catalyst systems, and downstream processing parameters. The integration of biotechnological and chemical methods has emerged as a particularly effective strategy for yield enhancement [21] [22].

Advanced bioprocess engineering has demonstrated remarkable success in boldenone production optimization. Construction of engineered cell factories capable of efficient boldenone synthesis has achieved production levels of 5.56 grams per liter with a spatiotemporal yield of 1.39 grams per liter per day [21]. These improvements were realized through systematic enzyme engineering, metabolic pathway optimization, and fermentation condition optimization [21].

The implementation of multi-enzyme fusion expression systems represents a significant advancement in bioprocess engineering for boldenone production. Researchers have developed systems incorporating improved 17β-hydroxysteroid dehydrogenase and 3-ketosteroid-Δ¹-dehydrogenase activities through enzyme engineering [21]. Additionally, knockout of key cell wall genes such as kasB has contributed to enhanced product formation and reduced by-product generation [21].

Continuous flow bioprocessing has emerged as a particularly effective approach for yield maximization. Studies have demonstrated that continuous flow synthesis of boldenone using engineered Escherichia coli systems can achieve space-time yields of 10.83 grams per liter per hour, representing an order of magnitude improvement over batch synthesis methods [23]. The continuous flow approach allows for better control of reaction conditions, reduced inhibition effects, and improved overall process efficiency [23].

The optimization of biotransformation systems has focused on addressing end-product inhibition, a major challenge in steroid bioprocession. Strategies include the use of solubilizing agents such as hydroxypropyl-β-cyclodextrin to improve substrate availability and product removal [24]. The optimal molar ratio of hydroxypropyl-β-cyclodextrin to substrate has been determined to be approximately 1.92:1, which facilitates efficient inclusion complex formation and enhances biotransformation rates [24].

Process integration strategies have proven essential for maximizing overall yield in boldenone production. The combination of optimized upstream bioconversion processes with efficient downstream purification and recovery systems allows for comprehensive yield optimization [25]. Modern integrated processes typically achieve conversion rates exceeding 90% for phytosterol to androstenedione biotransformation, with subsequent chemical or enzymatic conversion to boldenone [24].

The implementation of adaptive laboratory evolution methodologies has shown promise for developing improved production strains [26]. By progressively increasing sterol concentrations in cultivation media, researchers can select for evolved strains with enhanced sterol conversion capabilities and improved stress tolerance [26]. These evolved strains often demonstrate superior performance in industrial-scale bioprocesses, contributing to overall yield maximization [26].

Quality control and process monitoring systems play crucial roles in yield optimization for industrial boldenone production. Advanced analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry, enable real-time monitoring of conversion rates and product quality [27] [28]. These monitoring systems allow for rapid adjustment of process parameters to maintain optimal performance and maximize yield throughout the production cycle [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.193280068 g/mol

Monoisotopic Mass

286.193280068 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

165 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5H7I2IP58X

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (78.57%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (78.57%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (78.57%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (78.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Boldenone has primarily anabolic activity with low androgenic potency. The drug is commonly used in doping within bodybuilding, even though this use is illegal. If intended to assist in bodybuilding, the drug is taken as part of a steroid stack of other anabolic steroids, usually with a potent androgen like testosterone as the 'base' of the stack. Boldenone is an androgen that differs from 17b-testosterone (17b-T) by only one double bond at the 1-position, and the removal of the methyl group protecting the 17-OH group allows it to be orally active.

MeSH Pharmacological Classification

Anabolic Agents

Mechanism of Action

Boldenone is a steroid hormone which has androgenic activity. Androgens bind to the androgen receptor, which regulates gene transcription.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

846-48-0

Wikipedia

Boldenone

Biological Half Life

14 days

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15
1: Chiesa L, Pasquale E, Panseri S, Cannizzo FT, Biolatti B, Pavlovic R, Arioli F. Pseudoendogenous presence of β-boldenone sulphate and glucuronide in untreated young bulls from the food chain. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(6):825-32. doi: 10.1080/19440049.2015.1027965. PubMed PMID: 25768316.
2: Chiesa L, Pavlovic R, Dusi G, Pasquale E, Casati A, Panseri S, Arioli F. Determination of α- and β-boldenone sulfate, glucuronide and free forms, and androstadienedione in bovine urine using immunoaffinity columns clean-up and liquid chromatography tandem mass spectrometry analysis. Talanta. 2015 Jan;131:163-9. doi: 10.1016/j.talanta.2014.07.035. PubMed PMID: 25281088.
3: Chiesa L, Nobile M, Panseri S, Sgoifo Rossi CA, Pavlovic R, Arioli F. Detection of boldenone, its conjugates and androstadienedione, as well as five corticosteroids in bovine bile through a unique immunoaffinity column clean-up and two validated liquid chromatography-tandem mass spectrometry analyses. Anal Chim Acta. 2014 Dec 10;852:137-45. doi: 10.1016/j.aca.2014.09.002. PubMed PMID: 25441890.
4: Chiesa L, Nobile M, Panseri S, Vigo D, Pavlovic R, Arioli F. Suitability of bovine bile compared to urine for detection of free, sulfate and glucuronate boldenone, androstadienedione, cortisol, cortisone, prednisolone, prednisone and dexamethasone by LC-MS/MS. Food Chem. 2015 Dec 1;188:473-80. doi: 10.1016/j.foodchem.2015.04.131. PubMed PMID: 26041220.
5: Gómez C, Pozo OJ, Geyer H, Marcos J, Thevis M, Schänzer W, Segura J, Ventura R. New potential markers for the detection of boldenone misuse. J Steroid Biochem Mol Biol. 2012 Nov;132(3-5):239-46. doi: 10.1016/j.jsbmb.2012.05.010. PubMed PMID: 22664392.
6: Hullstein I, Sagredo C, Hemmersbach P. Carbon isotope ratios of nandrolone, boldenone, and testosterone preparations seized in Norway compared to those of endogenously produced steroids in a Nordic reference population. Drug Test Anal. 2014 Nov-Dec;6(11-12):1163-9. doi: 10.1002/dta.1745. PubMed PMID: 25388436.
7: Tousson E, El-Moghazy M, Massoud A, Akel A. Histopathological and immunohistochemical changes in the testes of rabbits after injection with the growth promoter boldenone. Reprod Sci. 2012 Mar;19(3):253-9. doi: 10.1177/1933719111418126. PubMed PMID: 22383777.
8: Granja RH, Salerno AG, de Lima AC, Montalvo C, Reche KV, Giannotti FM, Wanschel AC. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues. J AOAC Int. 2014 Sep-Oct;97(5):1476-80. doi: 10.5740/jaoacint.13-335. PubMed PMID: 25903003.
9: Destrez B, Bichon E, Rambaud L, Courant F, Monteau F, Pinel G, Antignac JP, Le Bizec B. Criteria to distinguish between natural situations and illegal use of boldenone, boldenone esters and boldione in cattle 2. Direct measurement of 17beta-boldenone sulpho-conjugate in calf urine by liquid chromatography--high resolution and tandem mass spectrometry. Steroids. 2009 Oct;74(10-11):803-8. doi: 10.1016/j.steroids.2009.04.010. PubMed PMID: 19409402.
10: Tousson E, El-Moghazy M, Massoud A, El-Atrash A, Sweef O, Akel A. Physiological and biochemical changes after boldenone injection in adult rabbits. Toxicol Ind Health. 2016 Jan;32(1):177-82. doi: 10.1177/0748233713501365. PubMed PMID: 24081634.
11: Wu X, Gao F, Zhang W, Ni J. Metabolism study of boldenone in human urine by gas chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2015 Nov 10;115:570-5. doi: 10.1016/j.jpba.2015.08.014. PubMed PMID: 26319750.
12: Toledano RM, Díaz-Plaza EM, Cortes JM, Aragón A, Vázquez AM, Villén J, Muñoz-Guerra J. Development of an analytical method for the determination of the misuse in sports of boldenone through the analysis of urine by on-line coupling liquid chromatography-gas chromatography-combustion-isotope ratio mass spectrometry. J Chromatogr A. 2014 Nov 28;1370:171-8. doi: 10.1016/j.chroma.2014.10.049. PubMed PMID: 25454142.
13: Tousson E. Histopathological alterations after a growth promoter boldenone injection in rabbits. Toxicol Ind Health. 2016 Feb;32(2):299-305. doi: 10.1177/0748233713500821. PubMed PMID: 24097356.
14: Alm-Eldeen A, Tousson E. Deterioration of glomerular endothelial surface layer and the alteration in the renal function after a growth promoter boldenone injection in rabbits. Hum Exp Toxicol. 2012 May;31(5):465-72. doi: 10.1177/0960327111420745. PubMed PMID: 21878449.
15: Van Poucke C, Van Vossel E, Van Peteghem C. Fractionation of free and conjugated steroids for the detection of boldenone metabolites in calf urine with ultra-performance liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2008 Aug;22(15):2324-32. doi: 10.1002/rcm.3617. PubMed PMID: 18615838.
16: Tousson E, Alm-Eldeen A, El-Moghazy M. p53 and Bcl-2expression in response to boldenone induced liver cells injury. Toxicol Ind Health. 2011 Sep;27(8):711-8. doi: 10.1177/0748233710395350. PubMed PMID: 21421678.
17: Verheyden K, Noppe H, Mortier V, Vercruysse J, Claerebout E, Van Immerseel F, Janssen CR, De Brabander HF. Formation of boldenone and boldenone-analogues by maggots of Lucilia sericata. Anal Chim Acta. 2007 Mar 14;586(1-2):163-70. PubMed PMID: 17386708.
18: Blokland MH, van Rossum HJ, Sterk SS, van Ginkel LA, Stephany RW. Development of a method which discriminates between endogenous and exogenous beta-boldenone. Anal Chim Acta. 2007 Mar 14;586(1-2):147-53. PubMed PMID: 17386706.
19: Le Bizec B, Courant F, Gaudin I, Bichon E, Destrez B, Schilt R, Draisci R, Monteau F, André F. Criteria to distinguish between natural situations and illegal use of boldenone, boldenone esters and boldione in cattle 1. Metabolite profiles of boldenone, boldenone esters and boldione in cattle urine. Steroids. 2006 Dec;71(13-14):1078-87. PubMed PMID: 17084871.
20: Ros MM, Sterk SS, Verhagen H, Stalenhoef AF, de Jong N. Phytosterol consumption and the anabolic steroid boldenone in humans: a hypothesis piloted. Food Addit Contam. 2007 Jul;24(7):679-84. PubMed PMID: 17613052.

Explore Compound Types